4-[(Aminooxy)acetyl]piperazin-2-one 4-[(Aminooxy)acetyl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 112257-43-9
VCID: VC0046820
InChI: InChI=1S/C6H11N3O3/c7-12-4-6(11)9-2-1-8-5(10)3-9/h1-4,7H2,(H,8,10)
SMILES: C1CN(CC(=O)N1)C(=O)CON
Molecular Formula: C6H11N3O3
Molecular Weight: 173.172

4-[(Aminooxy)acetyl]piperazin-2-one

CAS No.: 112257-43-9

Cat. No.: VC0046820

Molecular Formula: C6H11N3O3

Molecular Weight: 173.172

* For research use only. Not for human or veterinary use.

4-[(Aminooxy)acetyl]piperazin-2-one - 112257-43-9

Specification

CAS No. 112257-43-9
Molecular Formula C6H11N3O3
Molecular Weight 173.172
IUPAC Name 4-(2-aminooxyacetyl)piperazin-2-one
Standard InChI InChI=1S/C6H11N3O3/c7-12-4-6(11)9-2-1-8-5(10)3-9/h1-4,7H2,(H,8,10)
Standard InChI Key TXTRREDPUYFGDL-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C(=O)CON

Introduction

Chemical Structure and Identification

4-[(Aminooxy)acetyl]piperazin-2-one (CAS: 112257-43-9) has the molecular formula C6H11N3O3 and a molecular weight of 173.17 g/mol. The structure consists of a piperazin-2-one ring with an aminooxy acetyl group at the N-4 position . The compound features three nitrogen atoms and three oxygen atoms strategically positioned to enable specific chemical interactions.

The structure contains several important functional groups:

  • A piperazin-2-one ring (containing a lactam functionality)

  • An acetyl linker connecting to the N-4 position of the ring

  • An aminooxy group (-O-NH2) which provides unique reactivity properties

Nomenclature and Identifiers

The compound is identified by various systematic names and identifiers as presented in Table 1.

Table 1: Nomenclature and Chemical Identifiers for 4-[(Aminooxy)acetyl]piperazin-2-one

Identifier TypeValue
IUPAC Name4-(2-aminooxyacetyl)piperazin-2-one
CAS Registry Number112257-43-9
PubChem CID45099597
InChIInChI=1S/C6H11N3O3/c7-12-4-6(11)9-2-1-8-5(10)3-9/h1-4,7H2,(H,8,10)
InChIKeyTXTRREDPUYFGDL-UHFFFAOYSA-N
SMILESC1CN(CC(=O)N1)C(=O)CON
DSSTox Substance IDDTXSID60667991
Wikidata IDQ82588004

The compound is also known by several synonyms including Piperazinone, 4-[(aminooxy)acetyl]- and 4-[(AMINOOXY)ACETYL]PIPERAZIN-2-ONE .

Physical and Chemical Properties

The physical and chemical properties of 4-[(Aminooxy)acetyl]piperazin-2-one determine its behavior in different environments and its potential applications. Key properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 4-[(Aminooxy)acetyl]piperazin-2-one

PropertyValueSignificance
Molecular Weight173.17 g/molRelatively low molecular weight, favorable for drug-like properties
Exact Mass173.08004122 DaImportant for mass spectrometry identification
XLogP3-AA-2Indicates high hydrophilicity; likely good water solubility
Hydrogen Bond Donor Count2Contributes to potential for intermolecular interactions
Hydrogen Bond Acceptor Count4Enhances potential for biological interactions
Rotatable Bond Count2Suggests moderate conformational flexibility

The negative XLogP3 value indicates that the compound is hydrophilic, suggesting good water solubility . This property, combined with its hydrogen bonding potential, makes it potentially valuable for various biological applications.

Structural Comparison with Related Compounds

To better understand the unique features of 4-[(Aminooxy)acetyl]piperazin-2-one, it is valuable to compare it with structurally related compounds.

Comparison with 4-Acetyl-2-piperazinone

4-Acetyl-2-piperazinone (CAS: 17796-61-1) represents a close structural analog that lacks the aminooxy functionality. This comparison highlights the unique reactivity potential conferred by the aminooxy group.

Table 3: Comparative Analysis of 4-[(Aminooxy)acetyl]piperazin-2-one and Related Compounds

Property4-[(Aminooxy)acetyl]piperazin-2-one4-Acetyl-2-piperazinone
Molecular FormulaC6H11N3O3C6H10N2O2
Molecular Weight173.17 g/mol142.16 g/mol
Key Functional GroupsPiperazin-2-one ring, aminooxy acetylPiperazin-2-one ring, acetyl
Distinctive FeaturesContains aminooxy group for oxime formationLacks the aminooxy functionality
Potential ReactivityCan form oxime bonds with carbonyl compoundsStandard amide reactivity

The critical difference between these compounds is the aminooxy group, which provides 4-[(Aminooxy)acetyl]piperazin-2-one with enhanced reactivity toward carbonyl compounds through oxime bond formation . This property is particularly valuable for bioconjugation applications.

Bioconjugation Applications

The aminooxy functionality in 4-[(Aminooxy)acetyl]piperazin-2-one makes it particularly suitable for bioconjugation chemistry. Aminooxy groups readily form oxime bonds with carbonyl compounds under mild physiological conditions, providing a chemoselective method for bioconjugation.

Oxime Ligation Chemistry

Oxime ligation represents a powerful tool in bioconjugation chemistry, allowing for the selective modification of biomolecules. The aminooxy group in 4-[(Aminooxy)acetyl]piperazin-2-one can react with aldehydes or ketones to form stable oxime bonds .

This reaction proceeds under mild conditions and is compatible with biological systems, making it valuable for applications such as:

  • Protein modification

  • Peptide ligation

  • Bioorthogonal labeling

  • Construction of complex biomolecular architectures

Research has demonstrated that "oxime ligation is an emerging and powerful tool that allows one to interrogate and optimize the interactions of peptides with protein binding partners" . The structural features of 4-[(Aminooxy)acetyl]piperazin-2-one make it well-suited for such applications.

Synthetic Considerations

Relevant Synthetic Methods from Related Chemistry

The synthesis of structurally related piperazine derivatives provides context for potential approaches to 4-[(Aminooxy)acetyl]piperazin-2-one:

  • Metal-mediated syntheses and reactions of oximes have been reported, which could be relevant for introducing the aminooxy functionality .

  • Approaches to 1,4-disubstituted piperazine-2,5-diones have been described, offering insights into methods for constructing and functionalizing the piperazinone core .

Analytical Characterization

Characterization of 4-[(Aminooxy)acetyl]piperazin-2-one would typically involve a combination of spectroscopic and analytical techniques. While specific data for this compound is limited, standard methods would include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR would provide critical structural information, with characteristic signals for:

    • Piperazinone ring protons

    • Acetyl methylene protons

    • Aminooxy group protons

  • Infrared Spectroscopy (IR): Would show characteristic absorption bands for:

    • N-H stretching (3300-3500 cm-1)

    • C=O stretching of both amide groups (1630-1690 cm-1)

    • C-N stretching (1200-1350 cm-1)

    • N-O stretching of the aminooxy group (900-1000 cm-1)

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns for structural confirmation.

Future Research Directions

Based on the structural features and potential applications of 4-[(Aminooxy)acetyl]piperazin-2-one, several promising research directions emerge:

Bioconjugation Applications

Development of specific bioconjugation protocols utilizing the aminooxy functionality for applications such as:

  • Protein labeling

  • Construction of antibody-drug conjugates

  • Site-specific modification of biomolecules

  • Development of bioorthogonal chemistry approaches

Medicinal Chemistry Investigations

Exploration of potential biological activities, including:

  • Antitumor activity, building on the known activities of related piperazine derivatives

  • Anti-inflammatory properties, potentially leveraging the piperazinone scaffold

  • Antioxidative properties, similar to those observed in related 1,4-disubstituted piperazin-2,5-diones

Synthetic Methodology Development

Establishment of efficient and scalable synthetic routes to 4-[(Aminooxy)acetyl]piperazin-2-one and structurally related derivatives, potentially including:

  • New methods for direct introduction of aminooxy functionalities

  • Selective functionalization of the piperazin-2-one scaffold

  • Development of one-pot or multi-component approaches

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